![molecular formula C16H11FN2 B12529515 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and a pyrimidine ring attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the Suzuki–Miyaura coupling reaction is also favored due to its scalability and efficiency. The use of isopropyl nitrite as a diazotizing reagent has been reported to provide good yields of biphenyl compounds . This method offers advantages such as mild reaction conditions, simplified work-ups, and low cost.
化学反応の分析
Types of Reactions
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
作用機序
The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-Fluorobiphenyl: A simpler biphenyl derivative with a fluorine atom on one phenyl ring.
2-Fluoro-1,1’-biphenyl: Another biphenyl derivative with a fluorine atom at a different position.
Uniqueness
2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)pyrimidine is unique due to the presence of both a fluorine atom and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H11FN2 |
|---|---|
分子量 |
250.27 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C16H11FN2/c17-13-8-6-12(7-9-13)14-4-1-2-5-15(14)16-18-10-3-11-19-16/h1-11H |
InChIキー |
JLJPFKHMEPSBMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



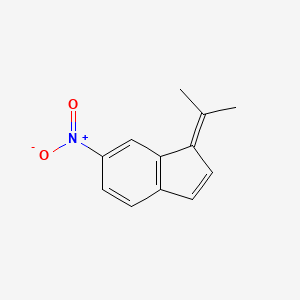
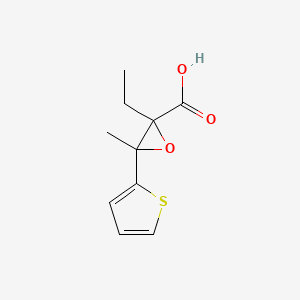

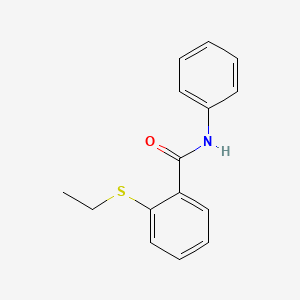
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)

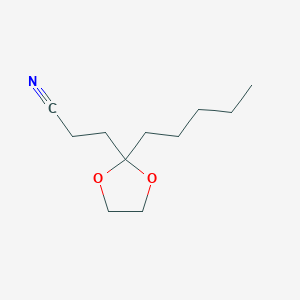
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)


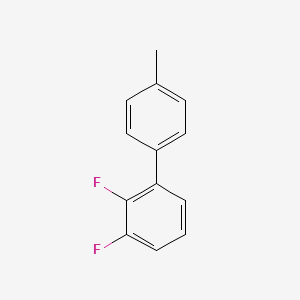
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
